Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl-
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Overview
Description
Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- is a synthetic organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its unique structure, which includes multiple methyl groups and an ethynyl group, making it a highly substituted piperidine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives followed by dehydrogenation and ethynylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the dehydrogenation and ethynylation steps.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, often using reagents like sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of azido or alkyl-substituted piperidines.
Scientific Research Applications
Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The multiple methyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: A closely related compound with similar structural features but lacking the ethynyl group.
2,2,6,6-Tetramethylpiperidine: Another piperidine derivative with fewer methyl groups and no ethynyl group.
Uniqueness
Piperidine, 3,4-didehydro-4-ethynyl-1,2,2,6,6-pentamethyl- is unique due to its high degree of substitution and the presence of the ethynyl group. This structural complexity imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
63867-74-3 |
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Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
4-ethynyl-1,2,2,6,6-pentamethyl-3H-pyridine |
InChI |
InChI=1S/C12H19N/c1-7-10-8-11(2,3)13(6)12(4,5)9-10/h1,8H,9H2,2-6H3 |
InChI Key |
UCGUPPBDCWQZJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(N1C)(C)C)C#C)C |
Origin of Product |
United States |
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